molecular formula C16H15N5O2S B2585688 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1251612-20-0

3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2585688
CAS No.: 1251612-20-0
M. Wt: 341.39
InChI Key: DOSNJAPFPTVGIP-UHFFFAOYSA-N
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Description

3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a potent and selective agonist for the G-protein coupled receptor 52 (GPR52), an orphan receptor that is primarily expressed in the brain, particularly in the striatum. GPR52 is a compelling target for psychiatric and neurological disorder research due to its ability to modulate key neurotransmitter systems. Activation of GPR52 by this compound has been demonstrated to increase cyclic AMP (cAMP) signaling, which subsequently influences dopaminergic and glutamatergic pathways (Source: NIH National Library of Medicine) . Research indicates that GPR52 agonists can produce antipsychotic-like effects in preclinical models, positioning them as potential novel therapeutic candidates for conditions like schizophrenia, without inducing catalepsy or hyperprolactinemia, side effects commonly associated with traditional antipsychotics (Source: Journal of Psychopharmacology) . The unique structure of this molecule, featuring a 1,2,4-oxadiazole core linked to an azetidine carboxamide, is critical for its high affinity and functional activity at the GPR52 receptor. This compound is therefore a vital pharmacological tool for probing the biology of GPR52, validating it as a therapeutic target, and investigating its role in complex behaviors and neuropsychiatric disease pathophysiology.

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-16(18-8-13-2-1-7-24-13)21-9-12(10-21)15-19-14(20-23-15)11-3-5-17-6-4-11/h1-7,12H,8-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSNJAPFPTVGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a novel synthetic molecule that has attracted attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N5OC_{13}H_{13}N_{5}O, with a molecular weight of approximately 253.28 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and an azetidine carboxamide backbone, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound under consideration has been evaluated for its cytotoxic effects against several cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound showed promising cytotoxicity with IC50 values ranging from 0.5 to 2.0 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 ≈ 0.5 µM) .

The proposed mechanism involves the inhibition of key pathways associated with cancer cell proliferation and survival. Specific targets include:

  • Phosphoinositide 3-Kinase (PI3K) : Inhibition of PI3K signaling has been linked to reduced tumor growth and survival in various cancers.
  • EGFR Pathway : The compound exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial for tumorigenesis in many cancers .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and oxadiazole rings significantly influence biological activity. For instance:

  • Pyridine Substitution : Varying substituents on the pyridine ring can enhance binding affinity to target proteins.
  • Oxadiazole Variants : Different oxadiazole derivatives have shown varying degrees of anticancer potency, suggesting that structural modifications can optimize efficacy.

Study 1: In Vivo Efficacy

In a study involving a murine model of colon cancer, the compound was administered orally at doses ranging from 10 to 50 mg/kg. Results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing decreased cell proliferation markers .

Study 2: Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity using a collagen-induced arthritis model in mice. The results demonstrated a marked decrease in inflammatory markers such as IL-6 and TNF-alpha upon treatment with the compound .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50 (µM)Reference
AnticancerA5490.5
AnticancerMCF-71.0
AnticancerHCT1162.0
Anti-inflammatoryMurine ModelN/A

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including those similar to the compound , as anticancer agents. The oxadiazole moiety has been associated with various mechanisms of action against cancer cells.

Case Study: Anticancer Activity Evaluation

A study conducted by Arafa et al. (2023) synthesized several oxadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines, including SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). Among these, compounds with pyridine and oxadiazole structures exhibited significant growth inhibition with IC50 values lower than standard drugs like erlotinib .

CompoundCell LineIC50 Value (µM)
Oxadiazole Derivative ASF-2950.275
Oxadiazole Derivative BMCF70.417
Standard Drug (Erlotinib)MCF70.417

Antimicrobial Properties

Another important application of this compound lies in its antimicrobial properties. Compounds containing oxadiazoles have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

Research has demonstrated that certain oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

Oxadiazoles have also been investigated for their anti-inflammatory properties. The presence of the pyridine ring in conjunction with the oxadiazole structure has been linked to modulation of inflammatory pathways.

Case Study: Inflammation Models

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that oxadiazole derivatives could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, compounds like 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide are being explored for their use in material science.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research indicates that oxadiazole-based compounds can be utilized as electron transport materials in OLEDs due to their favorable electronic properties and thermal stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Oxadiazole Derivatives

Compound Name Oxadiazole Substituents Linked Moieties Key Functional Groups
Target Compound 3-(Pyridin-4-yl) Azetidine-1-carboxamide + thiophen-2-ylmethyl Pyridine, thiophene, azetidine
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide 3-Isopropyl Propanamide + pyrimidine-pyrazole Isopropyl, pyrazole, pyrimidine
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 3-(4-Phenoxyphenyl) Nitrophenyl Phenoxyphenyl, nitro
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide 3-(2-Cyano-4-nitrophenyl) Propanamide + carbazole Nitrophenyl, cyano, carbazole
N-[3-(Hydroxyphenylmethyl)-1,2,4-oxadiazol-5-yl]acetamide 3-(Hydroxyphenylmethyl) Acetamide Hydroxybenzyl, acetamide

Key Structural Differences

  • Azetidine vs.
  • Heteroaromatic Substituents: The pyridin-4-yl group in the target compound may offer stronger hydrogen-bonding interactions compared to isopropyl or phenoxyphenyl groups.
  • Thiophene vs. Carbazole/Thiazole : The thiophen-2-ylmethyl group introduces sulfur-based interactions absent in carbazole- or thiazole-containing analogs .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Data and Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Biological Activity
Target Compound ~389.4* 2.1* Not reported; structural analogs suggest kinase or GPCR modulation
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(pyrimidin-2-yl)propanamide 342.2 2.8 CFTR potentiator (IC₅₀: 0.3 µM)
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 345.3 4.5 Antimicrobial (MIC: 2 µg/mL vs. E. coli)
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(carbazol-3-yl)propanamide 514.4 3.9 CB2 receptor binding (Ki: 12 nM)

*Estimated via analog-based calculations.

Key Findings

  • Lipophilicity: The target compound’s predicted LogP (2.1) is lower than phenoxyphenyl-containing analogs , likely due to the polar pyridine and azetidine groups, which may improve aqueous solubility.
  • Biological Activity: While direct data for the target compound is unavailable, its structural relatives show diverse activities: CFTR modulation , antimicrobial effects , and cannabinoid receptor binding . The thiophene moiety may confer unique metabolic stability or target engagement compared to carbazole or pyrazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide?

Answer: The compound can be synthesized via a multi-step approach:

Oxadiazole Formation : React pyridine-4-carboxylic acid with hydroxylamine to form an amidoxime intermediate. Cyclize this intermediate with a carbonyl source (e.g., ethyl chlorooxalate) under microwave-assisted conditions (120°C, 30 min) to yield the 1,2,4-oxadiazole core .

Azetidine Functionalization : Introduce the azetidine ring via nucleophilic substitution using 3-bromoazetidine-1-carboxylate. Deprotect the carboxylate group under acidic conditions (e.g., HCl/EtOH) to generate the free amine.

Thiophene Coupling : React the azetidine amine with 2-thiophenemethyl chloride in the presence of a coupling agent (e.g., HATU) and a base (DIPEA) in DMF at room temperature .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Q. How should researchers characterize the compound’s structural integrity and purity?

Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm connectivity via 1H^1H-NMR (e.g., azetidine protons at δ 3.8–4.2 ppm; thiophene protons at δ 6.9–7.3 ppm) and 13C^{13}C-NMR (oxadiazole C=O at ~167 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C18_{18}H16_{16}N4_4O2_2S: 352.10 g/mol).
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and torsional strain in the azetidine ring .
  • HPLC-Purity : Ensure ≥95% purity using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What stability studies are critical for this compound under laboratory conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typical for oxadiazoles: >200°C) .
  • Photostability : Expose the compound to UV light (254 nm) for 24 hours and monitor degradation via HPLC. Thiophene moieties may undergo photochemical oxidation .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–10) at 37°C for 72 hours. The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strongly acidic/basic conditions .

Q. Storage Recommendations :

  • Store at –20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for oxadiazole cyclization to identify optimal catalysts .
  • Solvent Screening : Apply COSMO-RS simulations to predict solvent effects on reaction yields. Polar aprotic solvents (e.g., DMF) often enhance azetidine-thiophene coupling efficiency .
  • Machine Learning : Train models on existing oxadiazole synthesis datasets to predict reaction conditions (temperature, catalysts) for novel derivatives .

Case Study :
ICReDD’s quantum chemical workflows reduced optimization time for similar heterocycles by 40% through computational-experimental feedback loops .

Q. How to resolve contradictions in bioactivity data across different assay systems?

Answer: Contradictions may arise from:

  • Assay Conditions : Compare results under standardized parameters (e.g., ATP levels in kinase assays). For example, conflicting IC50_{50} values in enzyme vs. cell-based assays may reflect membrane permeability issues .
  • Metabolic Stability : Test the compound in hepatocyte models (e.g., human liver microsomes) to assess if rapid metabolism in cell-based assays reduces apparent activity .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific binding .

Q. Methodology :

  • Use statistical design of experiments (DoE) to systematically vary assay parameters (e.g., pH, incubation time) and identify confounding variables .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-oxadiazole) or azetidine (e.g., pyrrolidine substitution) rings. Compare binding affinities using SPR or ITC .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO2_2) on the pyridine ring to enhance π-stacking with target proteins. Measure changes in logP and solubility .
  • Bioisosteric Replacement : Replace the thiophene with furan or benzothiophene to evaluate metabolic stability changes .

Q. Example SAR Table :

Modification SiteSubstituentBioactivity (IC50_{50}, nM)Solubility (µg/mL)
Pyridine (C-4)–H120 ± 158.2
Pyridine (C-4)–NO2_245 ± 73.1
Thiophene (C-2)–CH3_3200 ± 2012.5

Q. How to design experiments for evaluating the compound’s pharmacokinetic (PK) profile?

Answer:

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayer assay (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption) .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.
  • In Vivo PK : Administer the compound (IV and oral) to rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h post-dose. Calculate AUC, t1/2t_{1/2}, and bioavailability (%F) .

Key Challenge : The azetidine ring may confer high clearance due to oxidative metabolism. Mitigate this via deuterium incorporation at labile C–H bonds .

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